Voruciclib

Catalog No.
S548563
CAS No.
1000023-04-0
M.F
C22H19ClF3NO5
M. Wt
469.8412
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voruciclib

CAS Number

1000023-04-0

Product Name

Voruciclib

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one

Molecular Formula

C22H19ClF3NO5

Molecular Weight

469.8412

InChI

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1

InChI Key

MRPGRAKIAJJGMM-OCCSQVGLSA-N

SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

P1446A05, P1446A-05, P1446A 05, Voruciclib

Description

The exact mass of the compound Voruciclib is 469.0904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This mechanism of action makes voruciclib a promising therapeutic candidate for hematologic malignancies, which are cancers of the blood and bone marrow.

Preclinical Studies on Voruciclib and MCL-1

Research suggests that voruciclib may be particularly effective against certain types of hematologic malignancies by targeting a protein called MCL-1. MCL-1 is an anti-apoptotic protein, meaning it protects cells from cell death. In some cancers, including diffuse large B-cell lymphoma (DLBCL), high levels of MCL-1 can contribute to resistance to other cancer therapies. Studies have shown that voruciclib can decrease MCL-1 protein expression in DLBCL cells, potentially making them more susceptible to treatment [].

Clinical Trials of Voruciclib

Voruciclib is currently being investigated in clinical trials for the treatment of relapsed/refractory (R/R) B-cell malignancies and acute myeloid leukemia (AML). These are phase 1 trials designed to assess the safety, tolerability, and preliminary efficacy of voruciclib, both as a single agent and in combination with other drugs, such as venetoclax [, , ].

Purity

>98%

XLogP3

4.1

Exact Mass

469.0904

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Voruciclib

Dates

Modify: 2023-08-15
1: Eliades P, Miller DM, Miao B, Kumar R, Taylor M, Buch S, Srinivasa SP, Flaherty KT, Tsao H. A novel multi-CDK inhibitor P1446A-05 restricts melanoma growth and produces synergistic effects in combination with MAPK pathway inhibitors. Cancer Biol Ther. 2016 Jan 25:0. [Epub ahead of print] PubMed PMID: 26810603.
2: Paiva C, Godbersen JC, Soderquist RS, Rowland T, Kilmarx S, Spurgeon SE, Brown JR, Srinivasa SP, Danilov AV. Cyclin-Dependent Kinase Inhibitor P1446A Induces Apoptosis in a JNK/p38 MAPK-Dependent Manner in Chronic Lymphocytic Leukemia B-Cells. PLoS One. 2015 Nov 25;10(11):e0143685. doi: 10.1371/journal.pone.0143685. eCollection 2015. PubMed PMID: 26606677; PubMed Central PMCID: PMC4659573.

Explore Compound Types